9-Hydrazinylidene-9H-indeno[2,1-b]pyridine
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Overview
Description
9-Hydrazinylidene-9H-indeno[2,1-b]pyridine: is a heterocyclic compound that features a unique structure combining an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine typically involves the reaction of indanone derivatives with hydrazine hydrate under controlled conditions. The process may include steps such as cyclization and condensation to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for this compound often employ magnetically recoverable catalysts, which facilitate the synthesis of pyridine derivatives. These catalysts can be easily separated from the reaction medium, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halopyridines and hydrazine hydrate are frequently employed
Major Products: The major products formed from these reactions include various substituted pyridines and indeno derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in biological studies, particularly as an inhibitor of specific enzymes. It has been investigated for its potential use in drug discovery and development, targeting diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance .
Mechanism of Action
The mechanism of action of 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing it. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
- 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 9H-Indeno[2,1-b]pyridin-9-one
- 1-Azafluorenone
Comparison: Compared to these similar compounds, 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine stands out due to its unique hydrazine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90299-40-4 |
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Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1H-indeno[2,1-b]pyridin-9-yldiazene |
InChI |
InChI=1S/C12H9N3/c13-15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)12/h1-7,13-14H |
InChI Key |
JDQPSKFSQXSQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=N |
Origin of Product |
United States |
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